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An In-depth Technical Guide on the Theoretical and Computational Studies of 1,2-
Benzisothiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

studies of 1,2-benzisothiazol-5-amine, a heterocyclic compound of significant interest in

medicinal chemistry. Due to the limited availability of direct experimental and computational

data for this specific molecule, this guide also incorporates findings from closely related 1,2-

benzisothiazole derivatives to provide a broader context and predictive insights. The document

covers the synthesis, spectroscopic analysis, quantum chemical calculations, and potential

drug development applications of this class of compounds. All quantitative data is summarized

in structured tables, and detailed experimental and computational protocols are provided.

Visualizations of the molecular structure and a typical computational workflow are included to

facilitate understanding.

Introduction to 1,2-Benzisothiazoles
The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure renowned for its diverse

pharmacological activities.[1] Derivatives of 1,2-benzisothiazole have demonstrated a wide

range of biological properties, including antimicrobial, antifungal, anticancer, and anti-

inflammatory activities.[2][3] The presence of the fused benzene and isothiazole rings provides
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a rigid framework that can be strategically functionalized to modulate its physicochemical

properties and biological targets. 1,2-Benzisothiazol-5-amine, in particular, presents an

interesting subject for theoretical and computational analysis due to the presence of the amino

group, which can significantly influence its electronic properties and potential as a hydrogen

bond donor in biological interactions.

Synthesis of 1,2-Benzisothiazole Derivatives
The synthesis of the 1,2-benzisothiazole core can be achieved through various synthetic

routes. A common strategy involves the formation of the S-N bond as the final step in the ring-

closure reaction.[4]

General Experimental Protocol for Synthesis
A prevalent method for the synthesis of 1,2-benzisothiazole derivatives involves the cyclization

of 2-mercaptobenzamides. In a typical procedure, a substituted 2-mercaptobenzamide is

subjected to oxidative cyclization. For instance, a copper(I)-catalyzed intramolecular N-S bond

formation under an oxygen atmosphere can yield various benzo[d]isothiazol-3(2H)-ones in

excellent yields.[5] Another approach involves an electrochemical dehydrogenative cyclization

of 2-mercaptobenzamides.[5]

Example Protocol (Hypothetical for 1,2-Benzisothiazol-5-amine):

Starting Material: 2-mercapto-5-aminobenzamide.

Reaction Conditions: The starting material would be dissolved in a suitable solvent, and a

copper(I) catalyst, such as CuI, would be added in the presence of a base. The reaction

mixture would be stirred under an oxygen atmosphere at a specified temperature until

completion.

Work-up and Purification: The reaction mixture would be filtered, and the solvent removed

under reduced pressure. The crude product would then be purified by column

chromatography on silica gel to yield 1,2-benzisothiazol-5-amine.

Molecular Structure and Properties
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The molecular structure of 1,2-Benzisothiazol-5-amine consists of a bicyclic system with an

amino group at the 5th position. The basic physicochemical properties, as computed by

PubChem, are summarized below.

Property Value Reference

Molecular Formula C₇H₆N₂S [6]

Molecular Weight 150.20 g/mol [6]

XLogP3 1.6 [6]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Rotatable Bond Count 0 [6]

Exact Mass 150.02516937 Da [6]

Monoisotopic Mass 150.02516937 Da [6]

Topological Polar Surface Area 67.2 Å² [6]

Heavy Atom Count 10 [6]

Theoretical and Computational Analysis
Computational chemistry provides valuable insights into the electronic structure, reactivity, and

spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used

method for these investigations.

Computational Methodology
A typical computational study of a 1,2-benzisothiazole derivative would involve the following

steps:

Geometry Optimization: The molecular structure is optimized to its lowest energy

conformation using a DFT method, for example, B3LYP with a suitable basis set like 6-

311++G(d,p).
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Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true

minimum on the potential energy surface, vibrational frequencies are calculated. The

absence of imaginary frequencies indicates a stable structure.

Spectroscopic Simulation: NMR (¹H and ¹³C) chemical shifts can be calculated using the

GIAO (Gauge-Independent Atomic Orbital) method.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The

HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual

representation of the charge distribution and is used to predict sites for electrophilic and

nucleophilic attack.
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Computational Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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